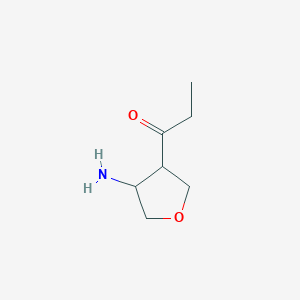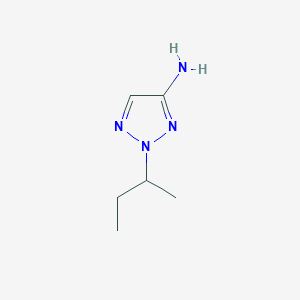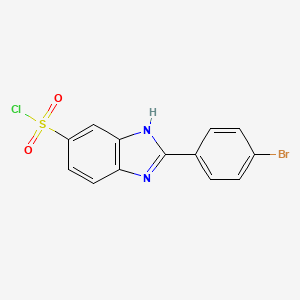
3-(3,3-Dimethylbutyl)-3-methyloxirane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Dimethylbutyl)-3-methyloxirane-2-carbonitrile is an organic compound with a unique structure that includes an oxirane ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3-Dimethylbutyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 3,3-dimethylbutanal with appropriate reagents to form the oxirane ring and introduce the nitrile group. One common method involves the use of a copper catalyst for the dehydrogenation of 3,3-dimethylbutanol to form 3,3-dimethylbutanal, which is then reacted with other reagents to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(3,3-Dimethylbutyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The nitrile group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the oxirane ring under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
3-(3,3-Dimethylbutyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oxirane rings and nitrile groups.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethylbutyl)-3-methyloxirane-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The nitrile group can also participate in various chemical reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Oxirane, (3,3-dimethylbutyl)-: This compound shares the oxirane ring structure but lacks the nitrile group.
3,3-Dimethylbutanal: A precursor in the synthesis of 3-(3,3-Dimethylbutyl)-3-methyloxirane-2-carbonitrile, it lacks the oxirane ring and nitrile group.
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-(3,3-dimethylbutyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H17NO/c1-9(2,3)5-6-10(4)8(7-11)12-10/h8H,5-6H2,1-4H3 |
InChI Key |
WPZNTKSTQMQZTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)CCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate](/img/structure/B13164781.png)



![1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B13164810.png)
![3-[(3-Fluorobenzyl)amino]propanoic acid](/img/structure/B13164817.png)

![6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13164833.png)
![2-Fluoro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine](/img/structure/B13164838.png)
![1-[3-(Aminomethyl)azepan-1-yl]-2-methylpropan-1-one](/img/structure/B13164839.png)




